molecular formula C10H12ClNO2S2 B2741710 Ethyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate CAS No. 2248267-38-9

Ethyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B2741710
CAS No.: 2248267-38-9
M. Wt: 277.78
InChI Key: HKGGLOSCWQIXLW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that features a thiazolidine ring fused with a thiophene ring substituted with a chlorine atom

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Mechanism of Action

The mechanism by which Ethyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate exerts its effects involves interaction with various molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.

    Pathways: Inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazolidine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

  • **Ethyl 2-(5-methylthiophen-2-yl)-1,3-thiazolidine-4

Properties

IUPAC Name

ethyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S2/c1-2-14-10(13)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-4,6,9,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGGLOSCWQIXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(N1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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